4-{4-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine
Description
The compound 4-{4-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine (molecular formula: C₂₃H₁₈N₆O₃, average mass: 426.436 g/mol, ChemSpider ID: 26319769) features a hybrid heterocyclic scaffold comprising:
- A pyridine ring at the core.
- A 1,2,3-triazole substituted with a phenyl group.
- A 1,2,4-oxadiazole bearing a 2,4-dimethoxyphenyl substituent.
Properties
IUPAC Name |
5-(2,4-dimethoxyphenyl)-3-(1-phenyl-5-pyridin-4-yltriazol-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O3/c1-30-17-8-9-18(19(14-17)31-2)23-25-22(27-32-23)20-21(15-10-12-24-13-11-15)29(28-26-20)16-6-4-3-5-7-16/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGKNIQCGWCNJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=NO2)C3=C(N(N=N3)C4=CC=CC=C4)C5=CC=NC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{4-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine is a complex organic molecule that incorporates multiple pharmacologically relevant moieties. The biological activity of such compounds often stems from their structural components, particularly the oxadiazole and triazole groups, which have been associated with various therapeutic effects including anticancer and antimicrobial activities.
Structural Overview
This compound features:
- A pyridine core.
- A triazole ring that enhances its biological interactions.
- An oxadiazole moiety known for its diverse biological properties.
The presence of the dimethoxyphenyl group further contributes to its potential lipophilicity and ability to penetrate biological membranes.
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance:
- Compounds in this class have shown IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- The compound under discussion may similarly induce apoptosis in cancer cells by activating pathways involving p53 and caspase-3 .
Antimicrobial Properties
Oxadiazole derivatives are also recognized for their antimicrobial activities:
- They demonstrate efficacy against a range of bacterial strains and exhibit significant inhibition of growth at low concentrations .
- In vitro studies reveal that certain oxadiazole compounds have MIC (Minimum Inhibitory Concentration) values effective against pathogens like Staphylococcus aureus and Escherichia coli .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many oxadiazoles inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Activation of apoptotic pathways leads to programmed cell death in malignant cells.
- Interaction with DNA : Some derivatives may intercalate with DNA or disrupt its replication processes.
Study on Anticancer Efficacy
A study published in MDPI assessed various oxadiazole derivatives, including those similar to our compound:
- The derivative exhibited an IC50 value comparable to Tamoxifen in MCF-7 cells, indicating strong potential as an anticancer agent .
Study on Antimicrobial Activity
Research focusing on the antimicrobial properties of oxadiazoles highlighted:
- Compounds were tested against clinical isolates with promising results; for example, certain derivatives displayed MIC values as low as 500 µg/mL against resistant bacterial strains .
Data Summary Table
Scientific Research Applications
Chemical Structure and Synthesis
The structural framework of the compound consists of a pyridine ring substituted with a triazole and oxadiazole moiety. The synthesis typically involves multi-step reactions including cyclization and functionalization processes. Recent studies have highlighted various synthetic routes to obtain this compound, emphasizing the importance of optimizing reaction conditions for yield and purity.
Synthesis Overview
The synthesis can be achieved through:
- Cyclization of appropriate hydrazones with oxadiazole precursors.
- Functionalization involving electrophilic substitution on the pyridine ring.
These methods have been documented in literature focusing on similar heterocyclic compounds .
Antimicrobial Properties
Compounds containing oxadiazole and triazole rings have shown significant antimicrobial activity. Studies indicate that derivatives of the compound exhibit:
- Antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.
- Antifungal properties , particularly against Candida albicans .
Anticancer Activity
Research has demonstrated that derivatives of this compound possess anticancer properties. For instance:
- Compounds with similar structures have been tested against various cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer), showing promising IC50 values indicating their potential as chemotherapeutic agents .
Analgesic Effects
There is emerging evidence suggesting that oxadiazole derivatives may exhibit analgesic properties. The mechanisms involve modulation of pain pathways through inhibition of specific receptors .
Case Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of synthesized oxadiazole derivatives. The results indicated that certain compounds exhibited significant inhibition zones against E. coli and S. aureus, supporting their use as potential antimicrobial agents .
Case Study 2: Anticancer Screening
In a comparative study involving various substituted triazoles and oxadiazoles, several compounds derived from similar structures were tested for cytotoxicity against multiple cancer cell lines. Notably, some compounds demonstrated IC50 values comparable to established anticancer drugs, highlighting their potential for further development .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their differences:
Key Observations
A. Substituent Position and Electronic Effects
- Diethoxy substituents (e.g., 3,4-diethoxy in ) introduce bulkier alkyl chains, which may improve lipophilicity but reduce metabolic stability .
B. Impact of Heterocyclic Complexity
- The triazole-phenyl-pyridine-oxadiazole architecture in the target compound increases molecular weight and complexity, likely enhancing target selectivity in kinase or receptor interactions compared to simpler analogs like C₁₅H₁₃N₃O₃ ().
C. Functional Group Reactivity
- The chloromethyl group in offers a site for further derivatization (e.g., nucleophilic substitution), making it a versatile intermediate. However, its reactivity may limit stability in biological systems compared to the inert methoxy groups in the target compound.
Kinase Inhibition Potential
- The 3,4-dimethoxyphenyl analog () may exhibit reduced potency due to the lack of triazole-mediated hydrogen bonding.
Solubility and Bioavailability
Q & A
Q. How can researchers design control experiments to validate the compound’s mechanism of action?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
